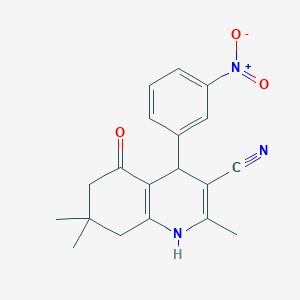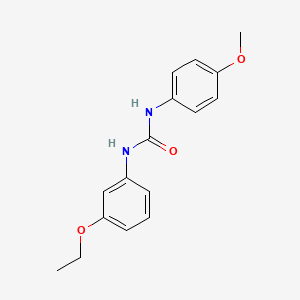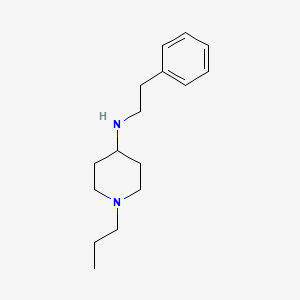
3-chloro-6-ethyl-N-(1-methyl-4-piperidinyl)-1-benzothiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-6-ethyl-N-(1-methyl-4-piperidinyl)-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "Compound X" for the purpose of
作用机制
The mechanism of action of Compound X involves its interaction with specific receptors in the body, leading to the activation or inhibition of certain signaling pathways. This interaction can result in various biochemical and physiological effects, which are discussed in the following sections.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in the body. In the field of cancer research, Compound X has been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, Compound X has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Furthermore, Compound X has been shown to have analgesic effects by inhibiting the transmission of pain signals in the body.
实验室实验的优点和局限性
One of the main advantages of using Compound X in lab experiments is its high potency and specificity. This allows researchers to study the effects of Compound X on specific signaling pathways and receptors in the body. However, one of the limitations of using Compound X in lab experiments is its potential toxicity. Careful consideration must be taken when using Compound X in lab experiments to ensure the safety of researchers and subjects.
未来方向
There are several future directions for the study of Compound X. One of the main areas of future research is the development of more potent and specific analogs of Compound X. In addition, further studies are needed to fully understand the mechanism of action of Compound X and its potential applications in various fields. Furthermore, the potential toxicity of Compound X must be further studied to ensure its safety for human use.
Conclusion:
In conclusion, Compound X is a chemical compound that has shown promising results in various fields, including medicinal chemistry, cancer research, and pain management. Its high potency and specificity make it a valuable tool for researchers studying specific signaling pathways and receptors in the body. However, careful consideration must be taken when using Compound X in lab experiments due to its potential toxicity. Further research is needed to fully understand the mechanism of action of Compound X and its potential applications in various fields.
合成方法
The synthesis of Compound X involves the reaction of 3-chloro-6-ethyl-1-benzothiophene-2-carboxylic acid with N-(1-methyl-4-piperidinyl)amine in the presence of a coupling reagent. The reaction is carried out under specific conditions, and the resulting compound is purified to obtain pure Compound X. The synthesis method for Compound X has been optimized to produce high yields and purity.
科学研究应用
Compound X has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, Compound X has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, Compound X has been studied for its potential use as an anti-inflammatory agent and as a pain reliever.
属性
IUPAC Name |
3-chloro-6-ethyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2OS/c1-3-11-4-5-13-14(10-11)22-16(15(13)18)17(21)19-12-6-8-20(2)9-7-12/h4-5,10,12H,3,6-9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIJTUGUKNKOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3CCN(CC3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-6-ethyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3'-methylenebis{6-[(4-nitrobenzoyl)amino]benzoic acid}](/img/structure/B4892126.png)
![6-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4892132.png)
![[4-(2-chlorobenzyl)-1-(4-ethoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4892135.png)
![1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride](/img/structure/B4892138.png)


![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892177.png)
![2-(methoxymethyl)-5-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4892181.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4892184.png)
![5-{[(2-nitrophenoxy)acetyl]amino}isophthalic acid](/img/structure/B4892186.png)
![5-[(3,4-difluorophenoxy)methyl]-N-methyl-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4892199.png)
![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4892205.png)
